(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h2-4,8H,1H3,(H,13,14)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUZQBZRGXINIL-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)/C=C/C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Prop-2-enoic Acid Moiety: This can be achieved through a Heck reaction, where the pyrazole derivative is coupled with an appropriate alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives were synthesized and tested against various microorganisms. Among these compounds, certain derivatives demonstrated excellent activity against Gram-negative bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Agents
The compound has also been investigated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds with difluoromethyl substitutions have been particularly noted for their enhanced COX-inhibitory activities, making them candidates for treating inflammatory diseases .
Agricultural Applications
Herbicides
The unique structure of (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid positions it as a potential herbicide. The difluoromethyl group is known to enhance the herbicidal activity of pyrazole derivatives by affecting plant hormone pathways, thus inhibiting weed growth effectively. This application is particularly relevant in the development of selective herbicides that minimize damage to crops while effectively controlling weed populations .
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved resistance to heat and chemicals, which is valuable in various industrial applications .
Case Studies
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Study 1 | Antimicrobial Testing | Several pyrazole derivatives showed significant inhibition against Mycobacterium smegmatis. | Potential development of new antibiotics targeting resistant strains. |
| Study 2 | Anti-inflammatory Activity | Compounds exhibited dual COX/5-lipoxygenase inhibitory effects. | Candidates for new anti-inflammatory medications with fewer side effects. |
| Study 3 | Herbicidal Efficacy | Difluoromethyl-substituted pyrazoles demonstrated enhanced herbicidal activity in field trials. | Development of effective and environmentally friendly herbicides. |
Mechanism of Action
The mechanism of action of (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The prop-2-enoic acid moiety can also play a role in the compound’s overall biological activity by interacting with cellular pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Ring
Analog 1 : (2E)-3-(1-Methyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS 1006959-18-7)
- Molecular Weight : 166.16 g/mol (C$8$H$8$N$2$O$2$) .
- Impact : The absence of fluorine reduces lipophilicity (LogP ~0.5 vs. ~1.2 for the target compound) and may decrease metabolic stability.
Analog 2 : (2E)-3-[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1613051-33-4)
- Structure : Chloro and 4-fluorophenyl substitutions at the pyrazole 4- and 1-positions.
- Molecular Weight : 280.68 g/mol .
Analog 3 : (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS 1445893-68-4)
Electronic and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| LogP (Estimated) | 1.2 | 0.5 | 2.8 | 0.7 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 3 | 5 | 3 |
| Molecular Weight (g/mol) | 215.18 | 166.16 | 280.68 | 166.18 |
Key Observations :
- The difluoromethyl group in the target compound balances lipophilicity and polarity, optimizing membrane permeability and solubility .
- Chloro-substituted analogs (e.g., Analog 2) exhibit higher LogP values, which may compromise aqueous solubility but enhance tissue penetration .
- Methyl-only analogs (e.g., Analog 1, 3) have lower molecular weights, favoring drug-likeness but lacking fluorine’s metabolic stability benefits .
Biological Activity
(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid, also known by its CAS number 345637-71-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves various organic reactions, including condensation and cyclization processes. For example, one method involves the reaction of difluoromethyl pyrazole derivatives with appropriate acetic acid derivatives under controlled conditions to yield the target compound .
Antiviral Activity
A notable area of research has focused on the antiviral properties of compounds related to pyrazole derivatives. In a study evaluating a series of pyrazole compounds, it was found that certain derivatives exhibited significant anti-HIV activity with EC50 values in the nanomolar range. For instance, compounds structurally similar to this compound demonstrated effective inhibition against HIV strains, suggesting that modifications in the pyrazole ring can enhance antiviral potency .
Antimicrobial Activity
Research has also indicated that pyrazole derivatives possess antimicrobial properties. A comparative study highlighted that certain pyrazole-based acids exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Anti-HIV Evaluation
In a comprehensive evaluation of anti-HIV activity, a series of compounds related to this compound were tested for their efficacy against wild-type HIV strains. The results indicated that modifications at the 5-position of the pyrazole ring significantly influenced their EC50 values and selectivity indices, with some compounds showing promising results comparable to established antiretroviral drugs .
| Compound | EC50 (μmol/L) | Selectivity Index |
|---|---|---|
| I-11 | 0.0038 | 25,468 |
| I-12 | 0.0045 | 20,000 |
Case Study 2: Antibacterial Properties
Another study assessed the antibacterial efficacy of various pyrazole derivatives, including those similar to this compound. The findings revealed that certain derivatives demonstrated low to moderate cytotoxicity while maintaining effective antibacterial activity against Gram-positive bacteria .
| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity CC50 (μmol/L) |
|---|---|---|
| Pyrazole A | 0.025 | >200 |
| Pyrazole B | 0.045 | >150 |
Structure–Activity Relationship (SAR)
Preliminary structure–activity relationship studies have shown that substituents on the pyrazole ring significantly affect biological activity. The presence of difluoromethyl groups at specific positions has been correlated with enhanced antiviral and antibacterial efficacy. This relationship underscores the importance of chemical modifications in optimizing drug candidates .
Q & A
Basic Research Questions
What are the established synthetic routes for (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid, and what key reaction conditions influence yield and purity?
Methodology:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters.
- Step 2: Functionalization of the pyrazole ring with difluoromethyl and methyl groups using halogenation and nucleophilic substitution.
- Step 3: Introduction of the propenoic acid moiety via Knoevenagel condensation under basic conditions (e.g., piperidine catalyst).
Critical Conditions:
- Temperature control (<60°C) to prevent decomposition of the difluoromethyl group .
- Solvent selection (e.g., DMF or THF) to optimize solubility and reaction kinetics .
- Purification via reverse-phase HPLC to isolate the (2E)-isomer from potential (2Z)-byproducts .
Validation:
- Purity: Assessed by ¹H/¹⁹F NMR (absence of residual solvents) and HPLC (>95% purity) .
- Configuration: Confirmed via NOESY NMR for E-geometry .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
Key Techniques:
- ¹H/¹³C NMR:
- ¹⁹F NMR: Distinct signal for CF₂H (δ -120 to -125 ppm) .
- IR Spectroscopy: Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C=C (1620–1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M-H]⁻ ion) .
Validation: Cross-referencing experimental data with computational predictions (DFT) ensures accuracy .
What in vitro bioactivity screening models are appropriate for initial evaluation of this compound's pharmacological potential?
Screening Models:
- Anti-inflammatory: Inhibition of COX-2 in RAW 264.7 macrophages (IC₅₀ determination) .
- Antiviral: Plaque reduction assays against RNA viruses (e.g., influenza A) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Controls: Include reference compounds (e.g., aspirin for COX-2) and vehicle controls .
What computational chemistry approaches are used to predict the compound's reactivity and interaction with biological targets?
Methods:
- Molecular Docking (AutoDock Vina): Predict binding affinity to COX-2 or viral proteases .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .
Validation: Compare docking scores with experimental IC₅₀ values .
What are the recommended protocols for analyzing the compound's stability under various pH and temperature conditions?
Protocols:
- Forced Degradation: Expose to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 24 hours .
- HPLC Analysis: Monitor degradation products using a C18 column (λ = 254 nm) .
- Kinetic Studies: Calculate degradation rate constants (k) using first-order models .
Advanced Research Questions
How can discrepancies in NMR data between synthetic batches be systematically resolved?
Approach:
- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) causing signal splitting .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace carbon connectivity .
Case Study: Conflicting ¹⁹F NMR shifts resolved by adjusting solvent polarity (DMSO vs. CDCl₃) .
How to design experiments to elucidate the mechanism of action when conflicting bioactivity data arise from different assay systems?
Strategy:
- Orthogonal Assays: Combine enzyme inhibition (e.g., COX-2) with cell-based (e.g., IL-6 ELISA) assays .
- CRISPR Knockouts: Silence putative targets (e.g., NF-κB) to confirm pathway involvement .
- Metabolomics: Identify downstream biomarkers via LC-MS/MS .
How to validate conflicting computational predictions regarding the compound's binding affinity through experimental mutagenesis studies?
Protocol:
- Site-Directed Mutagenesis: Modify key residues (e.g., COX-2 Arg120) predicted to interact with the carboxylic acid group .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) for wild-type vs. mutant proteins .
Example: Discrepancies in docking scores for COX-2 resolved by mutating Tyr355, reducing affinity by 10-fold .
How to address inconsistencies in degradation product profiles observed in accelerated vs. long-term stability studies?
Analysis:
- LC-HRMS: Identify degradation products (e.g., decarboxylation or hydrolysis derivatives) .
- Arrhenius Modeling: Extrapolate accelerated data (40°C) to predict shelf life at 25°C .
- pH-Rate Profiling: Determine degradation pathways (acid-catalyzed vs. oxidation) .
What strategies optimize the compound's bioavailability while retaining its bioactivity?
Approaches:
- Prodrug Design: Esterify the carboxylic acid to improve membrane permeability .
- Nanoparticle Encapsulation: Use PLGA nanoparticles for sustained release .
- LogP Optimization: Introduce hydrophilic substituents to reduce logP (<3) while maintaining potency .
Validation: In vivo pharmacokinetics (Cmax, AUC) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
